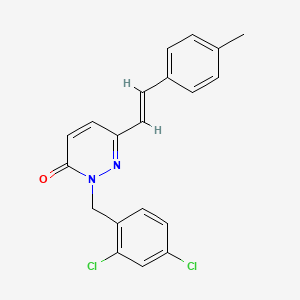
2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone” is a complex organic molecule that contains a pyridazinone ring. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The molecule also contains a benzyl group (a benzene ring attached to a CH2 group) and a styryl group (a benzene ring attached to a CH=CH2 group), both of which are substituted with chlorine atoms and a methyl group, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, along with the attached benzyl and styryl groups. The chlorine atoms on the benzyl group and the methyl group on the styryl group would also be key features of the structure .Chemical Reactions Analysis
As an organic compound containing a pyridazinone ring and various substituents, this molecule could potentially undergo a variety of chemical reactions. These could include reactions at the pyridazinone ring, as well as reactions involving the benzyl and styryl groups or the chlorine and methyl substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. Some general properties that could be expected based on its structure include a relatively high molecular weight, potential for hydrogen bonding due to the presence of the pyridazinone ring, and potential for halogen bonding due to the presence of the chlorine atoms .Applications De Recherche Scientifique
Herbicidal Activity
Pyridazinone derivatives, including those structurally related to 2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone, have been extensively studied for their herbicidal activity. These compounds act by inhibiting photosynthesis and chloroplast development in plants, a mode of action similar to other well-known herbicides. For instance, research has identified specific pyridazinone chemicals as inhibitors of the Hill reaction in plants, contributing to their phytotoxicity. This inhibition is crucial for understanding the potential herbicidal applications of 2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone and its analogs, offering insights into new herbicidal compounds with improved efficacy and selectivity (Hilton et al., 1969).
Anticancer Activity
Recent advancements have highlighted the potential anticancer properties of pyridazinone derivatives. Specifically, novel pyridazinone compounds have shown remarkable activity against various human cancer cell lines, including leukemia and non-small cell lung cancer. These findings suggest a promising direction for the development of new anticancer agents based on the pyridazinone scaffold, potentially including derivatives of 2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone. The research underscores the importance of these compounds in medicinal chemistry for their potent and selective anticancer activities (Rathish et al., 2012).
Antioxidant Activity
The antioxidant potential of pyridazinone derivatives is another area of interest in scientific research. Studies have demonstrated that these compounds exhibit significant antioxidant properties, which could be leveraged in various therapeutic applications to mitigate oxidative stress-related diseases. The synthesis and evaluation of novel pyridazinone derivatives have shown that these compounds possess potent antioxidant activities, making them candidates for further exploration in the development of new antioxidant agents. Such research is pivotal in the discovery of compounds with enhanced bioactivity and minimal toxicity for potential use in treating diseases associated with oxidative damage (Mehvish et al., 2022).
Orientations Futures
The study of pyridazinone derivatives and other similar compounds is a active area of research, with potential applications in medicinal chemistry and other fields. Future research could involve studying the biological activity of this compound, exploring its potential uses, and developing methods for its synthesis .
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O/c1-14-2-4-15(5-3-14)6-9-18-10-11-20(25)24(23-18)13-16-7-8-17(21)12-19(16)22/h2-12H,13H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOCIBLIEGQQMP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

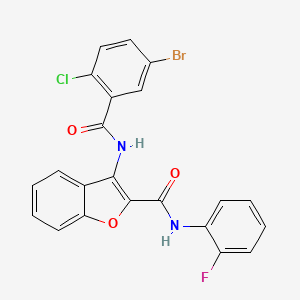
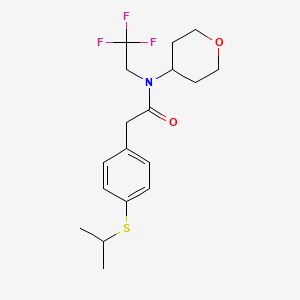
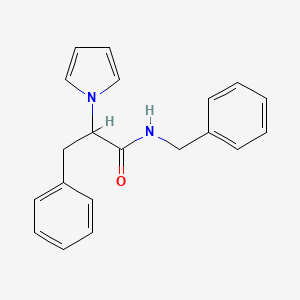
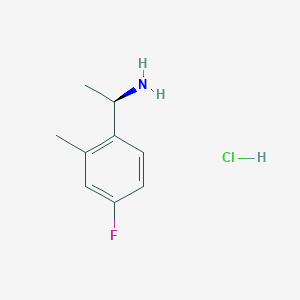
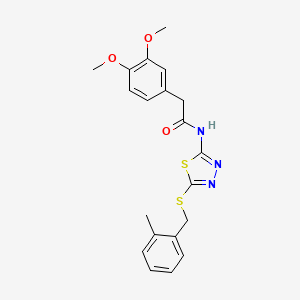
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.2.1.04,9]icosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2647515.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide](/img/structure/B2647521.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2647526.png)
![[(7-Chloroquinolin-4-yl)amino]thiourea](/img/structure/B2647528.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647531.png)